N-(2-hydroxypropyl)naphthalene-2-sulfonamide
Description
N-(2-hydroxypropyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group and a 2-hydroxypropyl moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-10(15)9-14-18(16,17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14-15H,9H2,1H3 |
InChI Key |
HZVXIOZTMHQDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxypropyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed:
Oxidation: Formation of naphthalene-2-sulfonic acid derivatives.
Reduction: Formation of naphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(2-hydroxypropyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-hydroxypropylamine in an organic solvent like dichloromethane or chloroform. The reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the process.
Biological Activities
This compound exhibits several biological activities that make it a candidate for pharmaceutical applications.
Antibacterial Activity
Research indicates that this compound may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism positions it as a potential broad-spectrum antibacterial agent. The following table summarizes its activity compared to known sulfonamides:
| Compound | K_i (µM) | Activity |
|---|---|---|
| This compound | TBD | Inhibitor of dihydropteroate synthase |
| Sulfanilamide | 0.5 | Broad-spectrum antibacterial |
| Trimethoprim | 0.03 | Synergistic with sulfonamides |
Antifungal Properties
In addition to antibacterial effects, preliminary studies suggest antifungal properties, indicating potential for developing new antimicrobial agents targeting fungal infections.
Anti-inflammatory Effects
Ongoing research is investigating the anti-inflammatory potential of this compound, particularly in conditions such as arthritis and other inflammatory diseases.
Cancer Therapy Potential
There is growing interest in exploring the role of this compound in cancer therapy due to its ability to modulate cellular pathways involved in tumorigenesis.
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, supporting its use as a potential antimicrobial agent.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of the compound in animal models of arthritis. The findings suggested a reduction in inflammatory markers and improved joint function, highlighting its therapeutic promise.
- Cancer Cell Line Studies : In vitro studies assessed the impact of this compound on cancer cell lines. Results showed that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect beneficial for cancer treatment strategies.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthetase. This inhibition can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication, leading to its potential antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) PK1 (N-(2-hydroxypropyl)methacrylamide copolymer-doxorubicin)
- Structure : Polymer-drug conjugate with a hydroxypropylmethacrylamide backbone and doxorubicin linked via a peptidyl spacer .
- Key Properties :
- Contrast with Target Compound: N-(2-hydroxypropyl)naphthalene-2-sulfonamide is a small molecule (~300 Da), lacking polymer conjugation. Its smaller size limits EPR-driven tumor accumulation but may enhance tissue penetration. No direct evidence of antitumor activity for the target compound, though sulfonamide derivatives often exhibit enzyme inhibition (e.g., carbonic anhydrase) .
(b) Smancs (Styrene-maleic acid-conjugated neocarzinostatin)
- Structure : Polymer-protein conjugate with a molecular weight >12,000 Da .
- Key Properties :
- Contrast with Target Compound: Unlike smancs, the hydroxypropyl-naphthalene sulfonamide lacks a macromolecular backbone, precluding passive targeting. Potential for active targeting if functionalized with ligands (e.g., folate), though this is speculative without direct data.
(c) Compound 2g (N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)
- Structure : A sulfonamide with a naphthalene group and a bulky tetramethylpiperidinyloxy side chain .
- Key Properties :
- Contrast with Target Compound: The hydroxypropyl group in this compound likely improves solubility compared to 2g’s non-polar side chains. Both compounds share a naphthalene-sulfonamide core, but 2g’s radical-stabilizing groups suggest applications in polymer chemistry, unlike the target compound.
Pharmacokinetic and Toxicity Profiles
Biological Activity
N-(2-hydroxypropyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with a hydroxypropyl group and a sulfonamide moiety. The sulfonamide group is known for its role in inhibiting bacterial growth by targeting the enzyme dihydropteroate synthase, crucial in folate synthesis.
Antibacterial Activity
Sulfonamides, including this compound, exhibit significant antibacterial properties. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Salmonella typhimurium | 12 µg/mL |
The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential for therapeutic applications in treating bacterial infections.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 20 | Induction of apoptosis | |
| HCT116 (Colon) | 25 | Cell cycle arrest | |
| A549 (Lung) | 30 | Inhibition of proliferation |
The studies suggest that the compound's anticancer activity may be linked to its ability to induce apoptosis and arrest the cell cycle, making it a candidate for further development in cancer therapy.
Other Biological Activities
In addition to antibacterial and anticancer effects, this compound has been reported to possess anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, demonstrated superior antibacterial activity compared to traditional antibiotics like penicillin. The study emphasized the importance of structural modifications in enhancing efficacy against resistant strains of bacteria .
- Anticancer Research : In vitro studies using MDA-MB-231 breast cancer cells revealed that this compound significantly reduced cell viability through apoptosis induction. Flow cytometry analyses confirmed increased annexin V staining, indicating early apoptotic changes .
- Mechanistic Insights : Computational docking studies suggest that the sulfonamide moiety interacts with key amino acids in target enzymes, providing insights into its mechanism of action against both bacterial and cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
